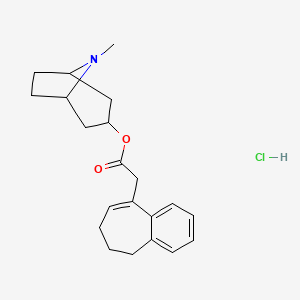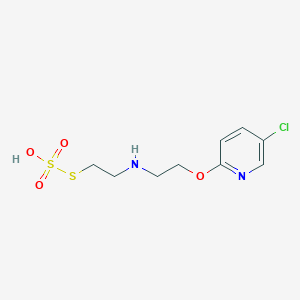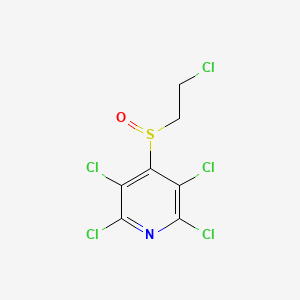
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine is a chlorinated pyridine derivative. This compound is known for its significant applications in various fields, including organic synthesis and industrial chemistry. Its structure comprises a pyridine ring substituted with multiple chlorine atoms and a sulfinyl group attached to a chloroethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the use of pentachloropyridine as a starting material. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced technologies to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Pentachloropyridine: A closely related compound with five chlorine atoms on the pyridine ring.
2,3,5,6-Tetrachloropyridine: Lacks the sulfinyl group but shares the chlorinated pyridine structure.
2-Chloroethyl Sulfide: Contains a similar chloroethyl group but lacks the pyridine ring.
Uniqueness
2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine is unique due to the presence of both the sulfinyl group and multiple chlorine atoms on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
37049-25-5 |
|---|---|
Fórmula molecular |
C7H4Cl5NOS |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(2-chloroethylsulfinyl)pyridine |
InChI |
InChI=1S/C7H4Cl5NOS/c8-1-2-15(14)5-3(9)6(11)13-7(12)4(5)10/h1-2H2 |
Clave InChI |
KGJYJMQSEOAJDC-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)S(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
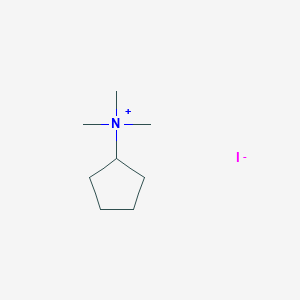
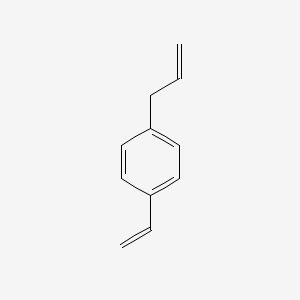


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
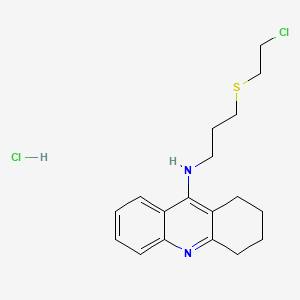
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
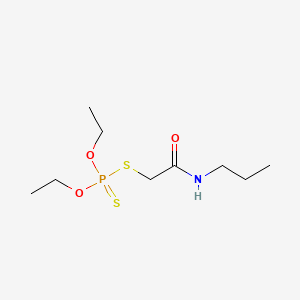
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
